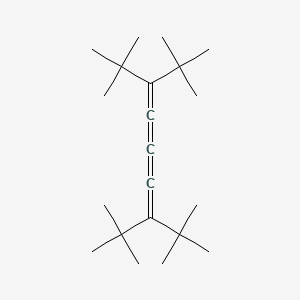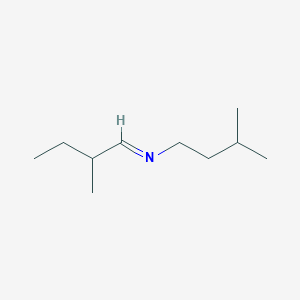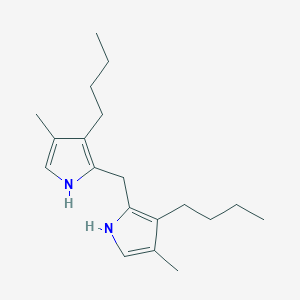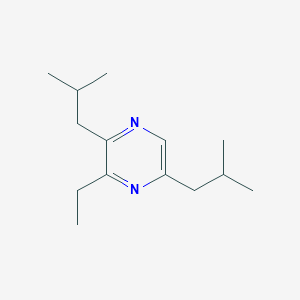
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This particular compound is known for its distinct aroma and is often used in flavor and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,5-bis(2-methylpropyl)pyrazine can be achieved through various methods. One common approach involves the condensation reaction of aminoacetone and acetaldehyde. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves chemoenzymatic synthesis. This method utilizes bacterial operons to facilitate the condensation reaction, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a semiochemical, influencing the behavior of insects and other organisms.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,5-bis(2-methylpropyl)pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a semiochemical, affecting the behavior of insects by binding to olfactory receptors . In medicinal applications, its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isobutyl-3-methoxypyrazine
- 2-Methoxy-3-(2-methylpropyl)pyrazine
- 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine
Uniqueness
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine is unique due to its specific structural configuration, which imparts distinct aromatic properties. This makes it particularly valuable in the flavor and fragrance industry compared to other similar compounds .
Propriétés
Numéro CAS |
112932-36-2 |
|---|---|
Formule moléculaire |
C14H24N2 |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
3-ethyl-2,5-bis(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C14H24N2/c1-6-13-14(8-11(4)5)15-9-12(16-13)7-10(2)3/h9-11H,6-8H2,1-5H3 |
Clé InChI |
MTJLAJAVHTUQBN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CN=C1CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



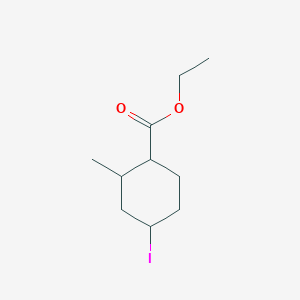
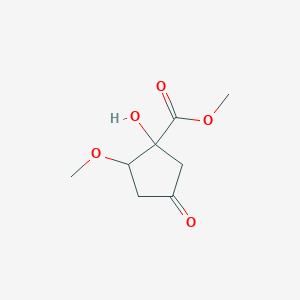
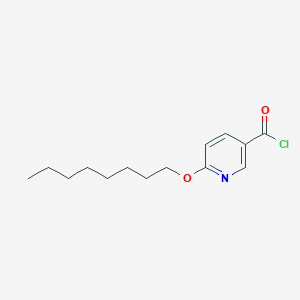
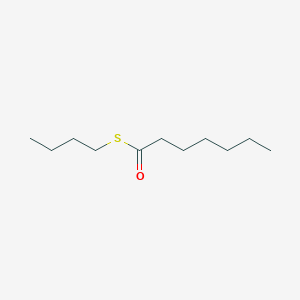
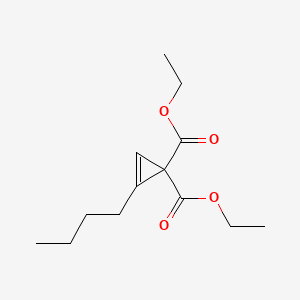
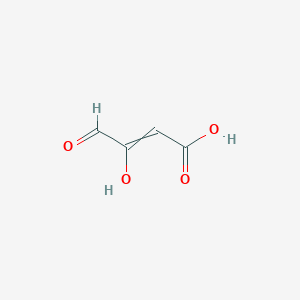
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)

